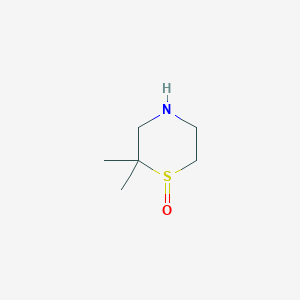![molecular formula C8H9N3O B6258976 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 885271-88-5](/img/new.no-structure.jpg)
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures
Méthodes De Préparation
The synthesis of 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and amines can be reacted under acidic or basic conditions to form the desired diazepine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the diazepine ring are replaced by other substituents.
Applications De Recherche Scientifique
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one can be compared with other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its activity as a fibroblast growth factor receptor inhibitor.
Benzo[b]pyrano[2,3-e][1,4]diazepine: Noted for its cytotoxic properties against cancer cell lines.
1H,2H,3H,4H,5H-pyrido[4,3-b]indole: . The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a versatile compound for various applications.
Propriétés
Numéro CAS |
885271-88-5 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)
